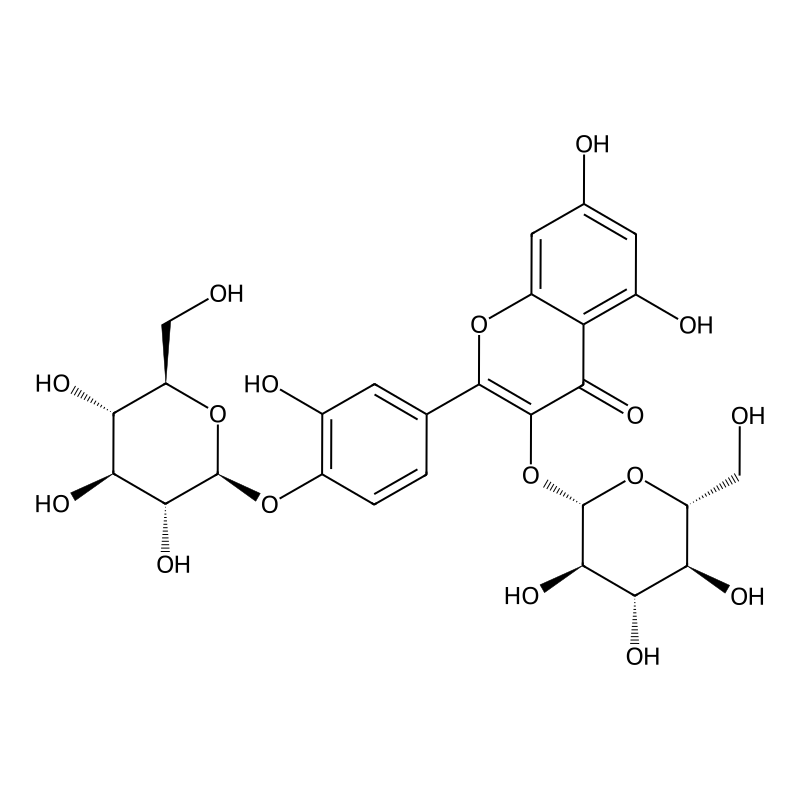

Quercetin 3,4'-diglucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Classification:

Quercetin 3,4'-diglucoside (Q3G) is a flavonoid glycoside, a type of naturally occurring plant compound. It is found in various plants, including onions (Allium cepa) and horse chestnut seeds (Aesculus hippocastanum) .

Potential Health Benefits:

Q3G has been studied for its potential health benefits due to its various properties, including:

- Antioxidant activity: Q3G exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to chronic diseases .

- Anti-inflammatory effects: Studies suggest Q3G may possess anti-inflammatory properties, potentially beneficial for conditions like arthritis and inflammatory bowel disease .

- Cardioprotective effects: Q3G may offer cardioprotective benefits by potentially improving blood vessel function and reducing blood pressure .

Current Research:

Research on Q3G is ongoing, exploring its potential applications in various health conditions. Here are some ongoing areas of investigation:

- Cancer prevention: Studies are investigating the potential of Q3G to inhibit cancer cell growth and proliferation .

- Neurodegenerative diseases: Research is exploring the potential neuroprotective effects of Q3G in conditions like Alzheimer's disease and Parkinson's disease .

- Metabolic disorders: Studies are investigating the potential role of Q3G in managing conditions like diabetes and obesity .

Quercetin 3,4'-diglucoside is a flavonol glycoside characterized by the presence of two beta-D-glucosyl residues attached to the quercetin structure at the 3 and 4' positions. This compound is primarily found in various plants, notably in onions (Allium cepa) and horse chestnut seeds (Aesculus hippocastanum) . As a member of the flavonoid family, it exhibits a phenolic structure, which contributes to its biological activities and potential health benefits.

- Generally recognized as safe (GRAS) for human consumption at levels typically found in food [].

- Consumption of very high doses might cause digestive discomfort in some individuals, but documented cases are rare [].

Please Note:

- The information provided is for scientific research purposes only.

- This analysis is not intended to provide any advice on the medicinal use of quercetin 3,4'-diglucoside.

- Always consult with a qualified healthcare professional before consuming any dietary supplements or botanical products.

- Hydrolysis: Under acidic conditions, quercetin 3,4'-diglucoside can be hydrolyzed to release quercetin and glucose molecules.

- Oxidation: The flavonoid moiety can undergo oxidation, leading to the formation of reactive oxygen species and other oxidized derivatives.

- Methylation: It can react with methylating agents to form O-methylated derivatives, which may alter its biological activity .

Quercetin 3,4'-diglucoside exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity: This compound has strong antioxidant properties, helping to neutralize free radicals and reduce oxidative stress .

- Antiviral Properties: Studies have shown that quercetin 3,4'-diglucoside possesses antiviral activity against viruses such as influenza. It is believed to inhibit viral replication by blocking viral entry into host cells .

- Anti-inflammatory Effects: It may modulate inflammatory pathways, reducing inflammation in various tissues .

Quercetin 3,4'-diglucoside can be synthesized through several methods:

- Natural Extraction: The compound can be extracted from plant sources such as onions and horse chestnut seeds using solvents like ethanol or methanol.

- Chemical Synthesis: It can be synthesized via glycosylation reactions where quercetin is reacted with glucosyl donors in the presence of catalysts under controlled conditions.

- Biotechnological Approaches: Enzymatic methods using glycosyltransferases can also be employed to produce quercetin 3,4'-diglucoside from quercetin and glucose substrates .

Quercetin 3,4'-diglucoside has various applications in different fields:

- Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at enhancing antioxidant capacity and supporting immune function.

- Pharmaceuticals: Its antiviral and anti-inflammatory properties make it a candidate for drug development against viral infections and inflammatory diseases.

- Food Industry: As a natural antioxidant, it may be incorporated into food products to enhance shelf life and nutritional value .

Quercetin 3,4'-diglucoside shares structural similarities with several other flavonoid glycosides. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Flavonol without glycosylation | Basic structure; serves as a precursor |

| Quercetin 3-glucoside | One glucosyl residue at position 3 | Less hydrophilic than quercetin 3,4'-diglucoside |

| Kaempferol 3-glucoside | Similar glycosylation but different aglycone | Exhibits different biological activities |

| Rutin (Quercetin 3-rutinoside) | Rutinose sugar attached at position 3 | Known for stronger antioxidant properties |

Quercetin 3,4'-diglucoside is unique due to its specific glycosylation pattern that influences its solubility and biological activity compared to other similar compounds. Its dual glucosylation provides enhanced stability and bioavailability in biological systems .

Flavonoid glycosylation is a critical post-biosynthetic modification that enhances molecular stability and bioactivity. In Allium cepa, Q3,4'G synthesis involves two sequential glucosylation steps catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs). The first step attaches a glucose moiety to the 3-OH position of quercetin, forming quercetin-3-O-glucoside (Q3G), while the second glucosylation targets the 4'-OH position to yield Q3,4'G.

Key enzymes include UGT78D2 (from Arabidopsis thaliana) and UGT73G1 (from Allium cepa), which exhibit distinct regioselectivity. Mutagenesis studies have optimized their activity: the F378S mutation in UGT78D2 improves 3-O-glucosylation efficiency, while the V371A mutation in UGT73G1 enhances 4'-O-glucosylation specificity. Coupled with a sucrose synthase (e.g., McSUS_S31D from Micractinium conductrix) for UDP-glucose regeneration, these mutants enable a one-pot enzymatic system to produce 4.4 g/L Q3,4'G from quercetin.

Differential Hydrolysis by Lactase Phlorizin Hydrolase Versus Cytosolic β-Glucosidase

The hydrolysis of quercetin 3,4'-diglucoside in the human small intestine is mediated primarily by lactase phlorizin hydrolase (LPH), a brush border membrane-bound enzyme. Unlike cytosolic β-glucosidase (CBG), which shows minimal activity toward this compound [2], LPH catalyzes the sequential removal of glucose moieties. Initial cleavage at the 4'-position yields quercetin 4'-glucoside, which is subsequently deglycosylated to quercetin aglycone [2]. This stepwise process contrasts with the handling of quercetin 3-glucoside, which undergoes simultaneous hydrolysis by both LPH and CBG [2] [4]. The preferential targeting of the 4'-glucosidic bond by LPH reflects steric and electronic factors influencing enzyme-substrate interactions [2].

In vitro studies using Caco-2 cell monolayers demonstrate that quercetin 3,4'-diglucoside remains largely intact during apical-to-basolateral transport unless pretreated with LPH [1]. The absence of significant CBG activity in these models corroborates clinical observations of intact quercetin 3,4'-diglucoside in human plasma following oral ingestion [2]. This enzymatic specificity has important implications for the compound's absorption kinetics, as LPH-mediated hydrolysis occurs extracellularly, enabling immediate absorption of the liberated aglycone via passive diffusion [2] [3].

Paracellular Versus Transcellular Transport Modalities in Caco-2 Models

Transport studies using Caco-2 cell monolayers reveal distinct bidirectional permeability patterns for quercetin 3,4'-diglucoside. The apparent permeability coefficient (Papp) for apical-to-basolateral transport measures 0.09 ± 0.03 × 10⁻⁶ cm·s⁻¹, significantly lower than values observed for quercetin aglycone (5.8 ± 1.1 × 10⁻⁶ cm·s⁻¹) [1]. Conversely, basolateral-to-apical flux demonstrates a 4-fold higher Papp (0.36 × 10⁻⁶ cm·s⁻¹), suggesting active efflux mechanisms [1]. This polarized transport contrasts with the non-directional diffusion of quercetin aglycone and implies the involvement of ATP-binding cassette transporters in quercetin 3,4'-diglucoside disposition [1] [2].

The compound's limited paracellular transport, evidenced by its lower permeability compared to mannitol (a paracellular marker), indicates predominant transcellular routing [1]. Molecular dynamics simulations attribute this to the diglucoside's high hydrophilicity (logP ≈ -1.2) and molecular weight (626.5 g/mol), which hinder passive membrane diffusion [2]. However, the partial retention of membrane permeability relative to larger glycosides suggests residual interactions with lipid bilayers or membrane-embedded transporters [3].

Phase II Metabolic Transformations: Sulfation and Glucuronidation Patterns

Following absorption, quercetin 3,4'-diglucoside undergoes extensive phase II metabolism in enterocytes and hepatocytes. UDP-glucuronosyltransferases (UGTs) catalyze the formation of quercetin-3-O-β-glucuronide (Q3GA) and quercetin-4'-O-β-glucuronide (Q4'GA), which collectively account for 60–75% of circulating metabolites [2]. Concurrent sulfation by sulfotransferases (SULTs) produces quercetin-3'-sulfate (Q3'S), representing 15–20% of plasma metabolites [2]. Methylation by catechol-O-methyltransferase (COMT) generates isorhamnetin conjugates, though these constitute <5% of total metabolites [2].

Enterohepatic recirculation significantly influences the compound's metabolic fate. Multidrug resistance-associated protein 2 (MRP2) mediates biliary excretion of glucuronidated metabolites, which undergo deconjugation by gut microbial β-glucuronidases before reabsorption [2]. This cycling extends the systemic exposure to quercetin 3,4'-diglucoside-derived metabolites, with enteroenteric recirculation contributing 30–40% of total plasma AUC in pharmacokinetic models [2]. The interplay between hepatic conjugation and intestinal deconjugation creates complex concentration-time profiles characterized by secondary peaks at 8–12 hours post-administration [2] [4].